Diatrizoato de meglumina

Descripción general

Descripción

Se utiliza comúnmente en la imagenología médica para mejorar la visibilidad de las estructuras internas en técnicas de imagenología basadas en rayos X, como las tomografías computarizadas (TC), la angiografía y la urografía . Este compuesto es particularmente valioso para visualizar las venas, el sistema urinario, el bazo y las articulaciones .

Aplicaciones Científicas De Investigación

El diatrizoato de meglumina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Imagenología Médica: Se utiliza como agente de contraste en técnicas de imagenología de rayos X para mejorar la visibilidad de las estructuras internas

Estudios Biológicos: Se emplea en estudios que implican la visualización de tejidos y órganos biológicos

Investigación Farmacéutica: Se utiliza en el desarrollo y la prueba de nuevos agentes de imagenología y herramientas de diagnóstico

Aplicaciones Industriales: Se aplica en procesos de prueba no destructiva y control de calidad en diversas industrias

Mecanismo De Acción

El diatrizoato de meglumina ejerce sus efectos al aumentar la radiodensidad de los tejidos diana. El alto número atómico de los átomos de yodo en el compuesto le permite dispersar o absorber eficazmente los rayos X, creando un contraste entre los tejidos diana y las estructuras circundantes. Este contraste mejora la visibilidad de los tejidos diana en las imágenes de rayos X . El compuesto se localiza en áreas específicas del cuerpo, dependiendo del modo de administración, y proporciona imágenes detalladas de las estructuras internas .

Compuestos Similares:

Iothalamato: Otro agente de contraste yodado utilizado en la imagenología médica.

Iohexol: Un agente de contraste yodado no iónico con menor osmolalidad.

Iopamidol: Un agente de contraste yodado no iónico utilizado en diversas técnicas de imagenología

Comparación:

This compound vs. Iothalamato: Ambos son agentes de contraste iónicos, pero el this compound tiene un mayor contenido de yodo, proporcionando un mejor contraste en la imagenología

This compound vs. Iohexol: El this compound tiene una mayor osmolalidad en comparación con el iohexol, lo que puede conducir a efectos secundarios más pronunciados

This compound vs. Iopamidol: El iopamidol es un agente de contraste no iónico con menor osmolalidad, lo que lo hace más seguro para pacientes con función renal comprometida

El this compound sigue siendo un agente de contraste ampliamente utilizado debido a su eficacia para mejorar la visibilidad de las estructuras internas en la imagenología de rayos X. Sus propiedades y aplicaciones únicas lo convierten en una herramienta valiosa en el diagnóstico médico y la investigación.

Análisis Bioquímico

Biochemical Properties

Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques

Cellular Effects

The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.

Molecular Mechanism

The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures

Dosage Effects in Animal Models

In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements

Transport and Distribution

Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El diatrizoato de meglumina se sintetiza mediante una serie de reacciones químicas que implican la yodación de derivados del ácido benzoico. El proceso normalmente implica los siguientes pasos:

Yodación: La introducción de átomos de yodo en el anillo aromático de los derivados del ácido benzoico.

Acetilación: La adición de grupos acetilo a los grupos amino en el anillo aromático.

Formación de la Sal de Meglumina: El paso final implica la reacción del derivado del ácido benzoico yodado y acetilado con meglumina (N-metilglucamina) para formar la sal de this compound

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala en condiciones controladas. El proceso garantiza una alta pureza y consistencia del producto final. Las condiciones de reacción normalmente incluyen:

Temperatura: Calentamiento controlado para facilitar las reacciones de yodación y acetilación.

Solventes: Uso de solventes apropiados para disolver los reactivos y facilitar las reacciones.

Purificación: Múltiples pasos de purificación para eliminar impurezas y subproductos

Análisis De Reacciones Químicas

Tipos de Reacciones: El diatrizoato de meglumina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción pueden ocurrir bajo condiciones específicas, lo que lleva a la eliminación de átomos de yodo.

Sustitución: Las reacciones de sustitución pueden tener lugar, donde los átomos de yodo son reemplazados por otros grupos funcionales

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Agentes halogenantes, nucleófilos

Productos Principales:

Productos de Oxidación: Derivados del ácido benzoico yodados.

Productos de Reducción: Derivados del ácido benzoico desyodados.

Productos de Sustitución: Derivados del ácido benzoico con grupos funcionales sustituidos

Comparación Con Compuestos Similares

Iothalamate: Another iodinated contrast agent used in medical imaging.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality.

Iopamidol: A non-ionic iodinated contrast agent used in various imaging techniques

Comparison:

Diatrizoate Meglumine vs. Iothalamate: Both are ionic contrast agents, but diatrizoate meglumine has a higher iodine content, providing better contrast in imaging

Diatrizoate Meglumine vs. Iohexol: Diatrizoate meglumine has higher osmolality compared to iohexol, which can lead to more pronounced side effects

Diatrizoate Meglumine vs. Iopamidol: Iopamidol is a non-ionic contrast agent with lower osmolality, making it safer for patients with compromised renal function

Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.

Propiedades

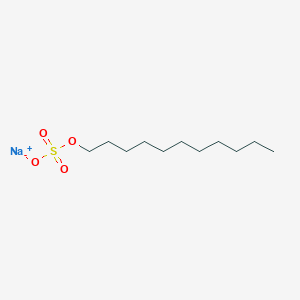

IUPAC Name |

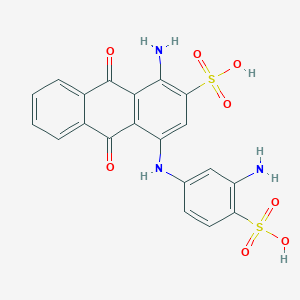

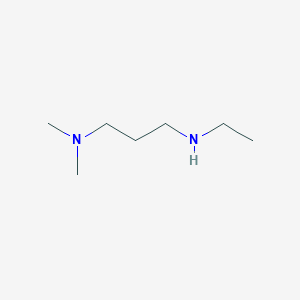

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.